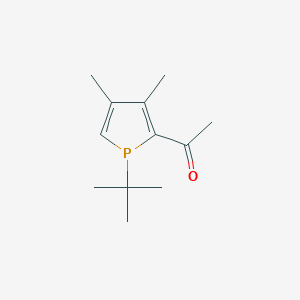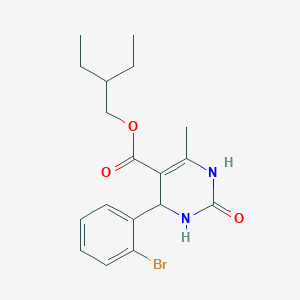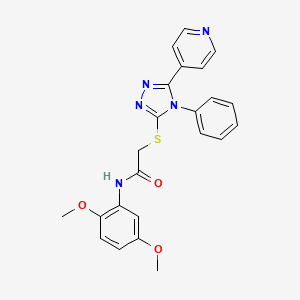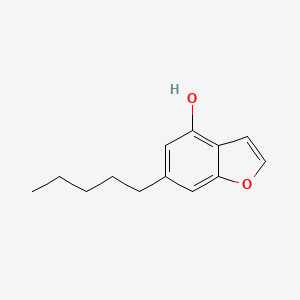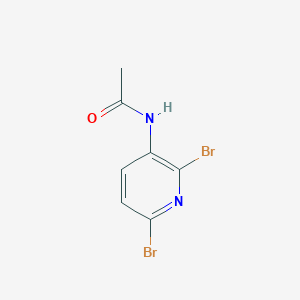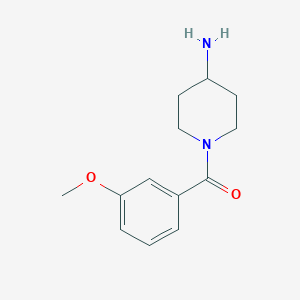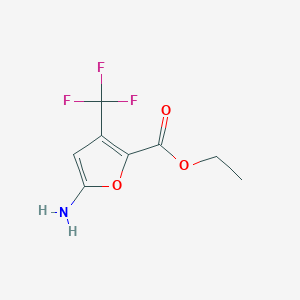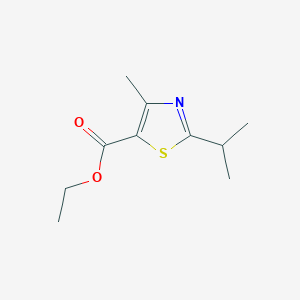
Sodium 2-aminopyrimidine-5-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-aminopyrimidine-5-thiolate is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of an amino group at the second position and a thiolate group at the fifth position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-aminopyrimidine-5-thiolate typically involves the reaction of 2-aminopyrimidine with sodium thiolate. The process can be summarized as follows:
Starting Materials: 2-aminopyrimidine and sodium thiolate.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.
Procedure: The 2-aminopyrimidine is dissolved in the chosen solvent, followed by the addition of sodium thiolate. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-aminopyrimidine-5-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: The amino and thiolate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Reduction: Amines and thiols.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-aminopyrimidine-5-thiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiplasmodial activities.
Medicine: Explored for its potential therapeutic properties, including antitrypanosomal activity.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of sodium 2-aminopyrimidine-5-thiolate involves its interaction with specific molecular targets and pathways. The compound’s thiolate group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction is crucial for its antimicrobial and antiplasmodial activities .
Comparación Con Compuestos Similares
2-Aminopyrimidine: Lacks the thiolate group, resulting in different reactivity and applications.
2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of a thiolate group, leading to distinct chemical properties and biological activities.
Uniqueness: Sodium 2-aminopyrimidine-5-thiolate is unique due to the presence of both amino and thiolate groups, which confer specific reactivity and biological activities not observed in similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C4H4N3NaS |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
sodium;2-aminopyrimidine-5-thiolate |
InChI |
InChI=1S/C4H5N3S.Na/c5-4-6-1-3(8)2-7-4;/h1-2,8H,(H2,5,6,7);/q;+1/p-1 |
Clave InChI |
XUGWBUPNWMEMMZ-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=NC(=N1)N)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






